
1,6-dimethyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-dimethyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Applications De Recherche Scientifique
Insecticidal Activity
Pyridine derivatives have been synthesized and evaluated for their insecticidal activity against certain pests. For instance, a study by Bakhite et al. (2014) focused on the synthesis and toxicity of pyridine derivatives against the cowpea aphid, demonstrating that some compounds possess moderate to strong aphidicidal activities. This suggests that the chemical compound might have potential uses in developing new insecticides (Bakhite et al., 2014).
Cytotoxicity and Matrix Metalloproteinase Inhibition
Another area of research involves the study of pyridine derivatives for their cytotoxic effects and ability to inhibit matrix metalloproteinases, enzymes implicated in various disease states, including cancer and inflammatory conditions. Ignatovich et al. (2015) synthesized new pyridine derivatives, examining their effects on cytotoxicity and matrix metalloproteinase inhibition, indicating potential applications in cancer research and therapy (Ignatovich et al., 2015).
Antimicrobial and Antioxidant Activities
Compounds related to the one have also been explored for their antimicrobial and antioxidant properties. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, showing that these compounds exhibited antimicrobial and antioxidant activity. Such findings highlight the potential for developing new antimicrobial agents from pyridine-based compounds (Flefel et al., 2018).
Heterocyclic Synthesis
The utility of related compounds in heterocyclic synthesis has been demonstrated, suggesting potential applications in organic chemistry and drug development. For example, Shestopalov and Naumov (2003) reported on the synthesis of substituted pyridines, indicating a pathway for creating diverse heterocyclic structures that could serve as building blocks for pharmaceuticals (Shestopalov & Naumov, 2003).
Propriétés
IUPAC Name |
1,6-dimethyl-4-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-10-15(11-17(21)19(13)2)23-14-5-7-20(8-6-14)18(22)12-16-4-3-9-24-16/h3-4,9-11,14H,5-8,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYFPUYSOUKYNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


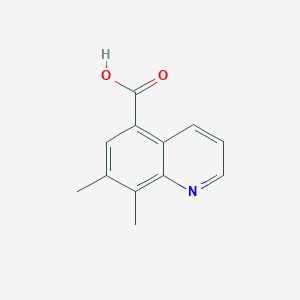
![4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2356784.png)
![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2356785.png)
![4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2356786.png)
![2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2356787.png)
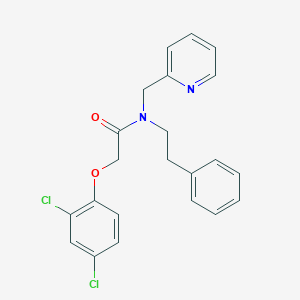
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea](/img/structure/B2356790.png)
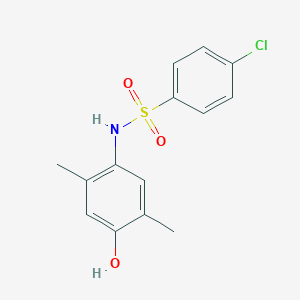
![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenethylacetamide](/img/structure/B2356792.png)
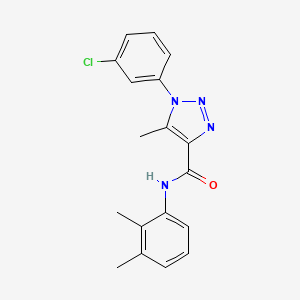
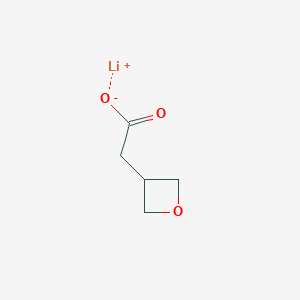
![N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2356799.png)
![4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2356800.png)